molecular formula C11H11NO3 B068811 Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate CAS No. 185122-64-9

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B068811
CAS No.: 185122-64-9
M. Wt: 205.21 g/mol
InChI Key: OMGZOHFJDXEXSS-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of oxime esters This compound is characterized by the presence of a hydroxyimino group (-C=NOH) attached to an indene ring system, which is further esterified with a methyl group

Mechanism of Action

Target of Action

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, also known as methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate, is a complex organic compound. They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .

Mode of Action

It’s worth noting that compounds with similar structures, such as 3-hydroxyimino derivatives, have been found to exhibit antioxidant properties . They were found to lead to the appearance of induction periods on the kinetic curves of oxygen absorption .

Biochemical Pathways

Compounds with similar structures, such as pyridones, are oxidation products of nicotinamide, its methylated form, and its ribosylated form . These compounds are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

For example, Methyl 3,4-dihydroxybenzoate (MDHB) has fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .

Result of Action

Compounds with similar structures, such as 3-hydroxyimino derivatives, have shown pronounced antiulcer activity . They protect rat gastric mucosa from ulceration in indomethacin and orthophen ulcer models .

Action Environment

For example, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced via the reaction of the indene derivative with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

    Esterification: The final step involves the esterification of the hydroxyimino-indene derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxyimino-3-phenyl-propionate: Similar in structure but with a phenyl group instead of the indene ring.

    (Z)-3-[(aryl)(hydroxyimino)methyl]-2-cyclohexyl-1-(cyclohexylamino)imidazo[5,1-a]isoquinolinium chlorides: Contains a hydroxyimino group but with a different core structure.

Uniqueness

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate is unique due to its indene ring system, which imparts specific electronic and steric properties that can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGZOHFJDXEXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631496
Record name Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185122-64-9
Record name Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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